![molecular formula C11H16ClNO2 B3105063 2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride CAS No. 15182-07-7](/img/structure/B3105063.png)
2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride
Overview
Description
“2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride” is an organic compound that has a variety of applications in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and drug discovery. It has the empirical formula C11H15NO2 and a molecular weight of 193.24 .
Molecular Structure Analysis
The molecular structure of “2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride” consists of a benzaldehyde group attached to a dimethylaminoethoxy group . The InChI key for this compound is TWMYSXRSVLFCGX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride” is a solid compound . It has a molecular weight of 193.24 and its SMILES string is CN©CCOC1=CC=CC=C1C=O .Scientific Research Applications
1. Chemical Alkylation Studies
4-(Dimethylamino)benzaldehyde, a related compound, has been studied for its behavior in chemical alkylations. It is alkylated at the N atom by various alkylating agents, producing iminium salts which are prone to hydrolysis. These reactions have implications in the development of new chemical compounds and synthesis processes (Froschauer et al., 2013).
2. Corrosion Inhibition
4-(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone, another derivative, has been investigated as a corrosion inhibitor for mild steel in acidic environments. This research is crucial for understanding how chemical compounds can protect industrial materials from corrosion (Singh et al., 2016).
3. Structural Analysis in Crystallography
Compounds like N′-[4-(Dimethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide, created from 4-(dimethylamino)benzaldehyde, have been analyzed for their molecular and crystal structures. Such studies are significant for the development of materials and understanding molecular interactions (Huang, 2009).
4. Photophysical Behavior Analysis
The photophysical behavior of molecules like 2-methoxy-4-(N,N-dimethylamino)benzaldehyde has been explored to understand how certain chemical groups influence the light absorption and emission properties of molecules. This research is foundational in fields like photophysics and photochemistry (Samanta et al., 2010).
5. Enzyme Catalysis and Asymmetric Synthesis
Studies involving compounds like 4-(4-Dimethylamino)Phenyl-6-Methyl-5-Ethoxycarbonyl-3,4-Dihydropyrimidin-2-One, synthesized from 4-(dimethylamino)benzaldehyde, contribute to understanding enzyme-catalyzed reactions and asymmetric synthesis. This is crucial in developing new pharmaceuticals and fine chemicals (Qiu-jin, 2010).
6. Antifungal Agent Development
Research into compounds like vanillin-chalcones and their derivatives, involving 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde, has been conducted to assess their potential as antifungal agents. This has implications for the development of new antifungal medications and treatments (Illicachi et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]benzaldehyde;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)7-8-14-11-6-4-3-5-10(11)9-13;/h3-6,9H,7-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAPAQJBBQBYFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1C=O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride | |
CAS RN |
15182-07-7 | |
Record name | Benzaldehyde, 2-[2-(dimethylamino)ethoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15182-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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